N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide
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Overview
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide group attached to a hydroxyphenylpropan structure, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenylpropan derivatives.
Scientific Research Applications
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxy and benzamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2S)-1-Hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
- **N-(5-fluoro-2,4-dinitrophenyl)benzamide
- **N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Properties
CAS No. |
5267-71-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19)/t12-,15-/m0/s1 |
InChI Key |
SWKXFNVKDLDJBD-WFASDCNBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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